5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol
Description
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-phenyl-1H-tetrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H7N5O/c16-9-6-8(7-4-2-1-3-5-7)11-10-12-13-14-15(9)10/h1-6H,(H,11,12,14) |
InChI Key |
HJLNESVPZLLCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Alkynes (Green Synthesis)
A recent eco-friendly method employs the cyclocondensation of 3-amino-4-phenylpyrazole with alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate in the presence of potassium bisulfate (KHSO4) under ultrasonic irradiation in aqueous ethanol. This approach yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, including 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol analogs, with good to excellent yields (up to 86%) and reduced reaction times (9–12 minutes).
Key reaction conditions and outcomes:
| Entry | Sonication | Temp (°C) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | No | RT | Water | 6–7 h | No reaction |
| 2 | No | RT | Ethanol | 6 h | 37 |
| 3 | No | RT | Water-Ethanol (1:1) | 5 h | 52 |
| 8 | Yes | RT | Ethanol | 45 | 65 |
| 9 | Yes | RT | Water-Ethanol (1:1) | 30 | 70 |
| 11 | Yes | 60 | Ethanol | 15 | 80 |
| 12 | Yes | 60 | Water-Ethanol (1:1) | 9 | 86 |
This method benefits from mild conditions, environmentally friendly solvents, and ultrasound assistance to accelerate the reaction and improve selectivity.
Multi-Step Synthesis via Chlorination and Nucleophilic Substitution
Another established synthetic route involves:
- Cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy-heterocyclic intermediate (yield ~89%).
- Chlorination of the dihydroxy intermediate using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield ~61%).
- Nucleophilic substitution at the 7-position chlorine with nucleophiles such as morpholine in the presence of potassium carbonate at room temperature, achieving high selectivity and yields (~94%).
This method highlights the importance of phosphorus oxychloride in selectively introducing chlorine atoms that serve as reactive handles for further functionalization. The nucleophilic substitution step is highly selective for the chlorine at position 7 due to electronic factors within the heterocyclic core.
Cyclocondensation of β-Enaminones with 5-Aminotetrazole
An alternative approach to prepare tetrazolo[1,5-a]pyrimidines uses cyclocondensation of β-enaminones (or β-dimethylamino vinyl ketones) with 5-aminotetrazole. This method can be enhanced by ultrasound irradiation to reduce reaction times and increase regioselectivity, yielding 5- and 7-substituted tetrazolo[1,5-a]pyrimidine isomers in good to excellent yields.
Mechanistic Insights
The plausible mechanism for the formation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives involves:
- Protonation of the carbonyl oxygen of the ester by KHSO4, facilitating aza-Michael addition of the aminopyrazole.
- Subsequent loss of a methoxy group leading to cyclization and formation of the fused pyrazolopyrimidine ring system.
For chlorination and substitution reactions, the mechanism proceeds via electrophilic chlorination followed by nucleophilic attack on the activated halogenated position, driven by electronic effects favoring substitution at the 7-position.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry. Research indicates that tetrazoles, in general, have broad applications in medicinal chemistry, pharmacology, and materials chemistry . They are used as ligands in coordination chemistry, surrogates for carboxylic acids in medicinal chemistry, and in materials applications like explosives and rocket propellants .
Synthesis and Characteristics
The synthesis of tetrazolo pyrimidine derivatives involves multiple steps. One method includes reacting 3-acetyl coumarin with aromatic aldehydes in the presence of piperidine as a catalyst in ethanol to produce cinnomoyl coumarins . These are then reacted with 5-aminotetrazole to yield the desired tetrazolo pyrimidine compounds .
Applications in Medicinal Chemistry
Tetrazolo[1,5-a]pyrimidines have been identified as potential antituberculosis leads . Structure-activity relationship studies have helped identify key features of the pharmacophore, leading to improvements in antitubercular activity . Some compounds exhibit low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages . The mechanism of action for these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake, differing from other compounds with a similar core structure . Resistance to these compounds can be conferred by a mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promotes compound catabolism by hydroxylation .
Tetrazoles and triazoles are used in synthesizing novel heterocyclic compounds with diverse biological activities . These activities include antibacterial, antifungal, antimycobacterial, antiviral, anti-inflammatory, anticonvulsant, antidepressant, antitubercular, antitumor, antihypertensive, analgesic, and hypoglycemic effects . Coumarins, which are related heterocyclic organic compounds, also exhibit antitumor, anti-inflammatory, antiviral, CNS, antioxidant, and anti-HIV activities .
One study synthesized substituted phenyl tetrazolo/triazolo pyrimidinyl)-2H-chromen-2-ones and screened them for antimicrobial activity. Samples 4b and 4c showed significant antibacterial and antifungal activities compared to other tested samples . Additionally, copper(II) complexes of 4,7-dihydrotetrazolo[1,5-a]pyrimidines have demonstrated anticancer activity, particularly against the colon cancer HCT-15 cell line . These complexes can bind to DNA and induce apoptosis in cancer cells without significant toxicity to non-cancerous cells at the same concentrations .
Regiochemistry in Synthesis
The reaction of β-enaminones with 5-aminotetrazole can result in different isomers, with the structure of the R group affecting the regiochemistry of the products . For example, when β-enaminones with aryl groups (R = aryl) react with 5-aminotetrazole, they predominantly form 5-aryl-substituted tetrazolo[1,5-a]pyrimidines . In contrast, β-enaminones with CX3 groups (R = CF3 and CCl3) lead to the highly regioselective synthesis of tetrazolo[1,5-a]pyrimidines with CX3 groups at the 7-position of the fused pyrimidine ring .
Potential in Custom Pharmacology
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidin-7-ol Derivatives
Triazolo analogs replace the tetrazole ring with a triazole moiety, altering electronic properties and reactivity. Key examples include:
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2):
Key Differences :
- Reactivity : Triazolo derivatives undergo chlorination with POCl₃ to yield 7-chloro analogs (e.g., 7-chloro-5-phenyl-triazolopyrimidine) .
- Acidity : The OH proton in triazolo analogs appears at δ ~8.04–8.40 ppm, significantly downfield-shifted compared to tetrazolo analogs (δ ~12.44 ppm), indicating stronger hydrogen bonding or acidity in the latter .
Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
Pyrazolo analogs feature a pyrazole ring fused to pyrimidine. Notable examples include:
- 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol: ¹H NMR: OH signal at δ 12.44 ppm, which disappears upon oxidation to the ketone . Synthesis: Prepared via refluxing β-keto esters with 3-aminopyrazole in acetic acid (yields: 60–85%) .
Key Differences :
- Solvent Dependency: Pyrazolo[1,5-a]pyrimidin-7-ol forms require protic solvents (e.g., acetic acid); aprotic solvents (e.g., toluene) favor pyrimidinone formation .
- Biological Activity : Pyrazolo derivatives show cytotoxicity, while tetrazolo analogs’ bioactivity is less documented but inferred from structural parallels .
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
